molecular formula C3H6N2O4S2 B1632809 sulfuric acid;1,3-thiazol-2-amine CAS No. 63589-20-8

sulfuric acid;1,3-thiazol-2-amine

Cat. No.: B1632809
CAS No.: 63589-20-8
M. Wt: 198.2 g/mol
InChI Key: QOJSIZLNPFGXCS-UHFFFAOYSA-N
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Description

sulfuric acid;1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction can be carried out under mild conditions using various catalysts and solvents. For example, aqueous sodium bisulfate (NaHSO4) has been used as a catalyst to achieve high regioselectivity and yield .

Industrial Production Methods

Industrial production of 2-thiazolamine, sulfate (1:1) often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, thioamides, and various oxidizing agents. Reaction conditions often involve mild temperatures and the use of solvents like HFIP (hexafluoroisopropanol) to promote reaction efficiency .

Major Products Formed

The major products formed from these reactions include thiazoles, thiazolidines, and various substituted thiazole derivatives, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 2-thiazolamine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazole ring enhances its ability to interact with biological molecules, contributing to its diverse pharmacological activities .

Comparison with Similar Compounds

Properties

CAS No.

63589-20-8

Molecular Formula

C3H6N2O4S2

Molecular Weight

198.2 g/mol

IUPAC Name

1,3-thiazol-3-ium-2-ylazanium;sulfate

InChI

InChI=1S/C3H4N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H2,4,5);(H2,1,2,3,4)

InChI Key

QOJSIZLNPFGXCS-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N.OS(=O)(=O)O

Canonical SMILES

C1=CSC(=[NH+]1)[NH3+].[O-]S(=O)(=O)[O-]

63589-20-8

Related CAS

96-50-4 (Parent)

Origin of Product

United States

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